molecular formula C18H22ClN3O2 B1456523 7-Chloro-4-(4-BOC-piperazino)quinoline CAS No. 1235972-74-3

7-Chloro-4-(4-BOC-piperazino)quinoline

Cat. No.: B1456523
CAS No.: 1235972-74-3
M. Wt: 347.8 g/mol
InChI Key: MJCHTXDEKYWEOM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Chloro-4-(4-BOC-piperazino)quinoline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . Additionally, this compound can form complexes with proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. It may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate certain receptors, triggering downstream signaling pathways that lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range produces optimal effects, while higher doses lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, it may affect the activity of cytochrome P450 enzymes, altering the metabolism of other compounds and impacting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, facilitated by transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(4-BOC-piperazino)quinoline typically involves the reaction of 7-chloroquinoline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(4-BOC-piperazino)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-4-(4-BOC-piperazino)quinoline include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the chloro and BOC-piperazino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCHTXDEKYWEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.